(4,4-difluorooxolan-2-yl)methanol
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Overview
Description
(4,4-Difluorooxolan-2-yl)methanol is an organic compound characterized by the presence of a difluoromethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-difluorooxolan-2-yl)methanol typically involves the difluoromethylation of oxolane derivatives. One common method is the reaction of oxolane with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorooxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield difluorooxolane carboxylic acids, while nucleophilic substitution can produce various difluoromethylated derivatives .
Scientific Research Applications
(4,4-Difluorooxolan-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of (4,4-difluorooxolan-2-yl)methanol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor binding, which can lead to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluorooxolan-2-yl)methanol: Unique due to the presence of the difluoromethyl group.
(4,4-Difluorooxolan-2-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
(4,4-Difluorooxolan-2-yl)propane: Contains a propane group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
CAS No. |
2288623-47-0 |
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Molecular Formula |
C5H8F2O2 |
Molecular Weight |
138.11 g/mol |
IUPAC Name |
(4,4-difluorooxolan-2-yl)methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-4(2-8)9-3-5/h4,8H,1-3H2 |
InChI Key |
FYOQVUJFAFWOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC1(F)F)CO |
Purity |
95 |
Origin of Product |
United States |
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